molecular formula C11H8BrN5 B1331176 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 99867-27-3

1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

货号: B1331176
CAS 编号: 99867-27-3
分子量: 290.12 g/mol
InChI 键: SYIPBLLYLPAYMO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development of Pyrazolo[3,4-d]pyrimidines

The historical development of pyrazolo[3,4-d]pyrimidines traces back to early investigations into purine analogs and their potential therapeutic applications. Initial research efforts in the mid-twentieth century focused on understanding the relationship between purine structure and biological activity, leading to the systematic exploration of various purine isosteres. The recognition that pyrazolo[3,4-d]pyrimidines could effectively mimic purine bases while offering distinct pharmacological advantages marked a pivotal moment in the development of this scaffold. Early synthetic efforts concentrated on establishing reliable methods for constructing the fused ring system, with researchers developing various cyclization strategies to access these structurally complex molecules.

The breakthrough in pyrazolo[3,4-d]pyrimidine research came with the discovery of allopurinol, a 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine derivative that demonstrated potent xanthine oxidase inhibitory activity. This compound, which functions as a xanthine oxidase inhibitor to decrease uric acid production, validated the therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold and paved the way for subsequent research efforts. The success of allopurinol in clinical applications provided crucial proof-of-concept evidence that pyrazolo[3,4-d]pyrimidine derivatives could serve as effective therapeutic agents, stimulating increased interest in this chemical class among medicinal chemists and pharmaceutical researchers.

Subsequent decades witnessed a dramatic expansion in pyrazolo[3,4-d]pyrimidine research, driven by advances in synthetic methodology and a growing understanding of structure-activity relationships. Researchers began to systematically explore the effects of various substitution patterns on biological activity, leading to the identification of key pharmacophoric elements within the scaffold. The development of convergent synthetic approaches enabled the preparation of diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives, facilitating high-throughput screening efforts and accelerating the discovery of new biological activities. This period also saw the emergence of computational chemistry tools that provided valuable insights into the molecular basis of pyrazolo[3,4-d]pyrimidine activity, enabling more rational approaches to drug design.

The modern era of pyrazolo[3,4-d]pyrimidine research has been characterized by the application of advanced synthetic techniques and sophisticated biological evaluation methods. Contemporary investigations have revealed that these compounds exhibit remarkable versatility in their biological activities, with recent studies demonstrating potent anticancer properties through inhibition of multiple kinase targets. The development of structure-based drug design approaches has enabled researchers to optimize pyrazolo[3,4-d]pyrimidine derivatives for specific biological targets, leading to compounds with enhanced selectivity and improved pharmacological profiles. Current research efforts continue to explore new therapeutic applications for this scaffold, with particular emphasis on developing next-generation anticancer agents and addressing unmet medical needs in various disease areas.

Chemical Classification and Nomenclature

The chemical classification of pyrazolo[3,4-d]pyrimidines places these compounds within the broader category of fused heterocyclic systems, specifically as bicyclic structures containing both pyrazole and pyrimidine rings. According to systematic nomenclature rules established by the International Union of Pure and Applied Chemistry, the pyrazolo[3,4-d]pyrimidine designation indicates the specific fusion pattern between the two heterocyclic components. The numbering system follows established conventions for fused ring systems, with the pyrazole ring designated as the component and the pyrimidine ring as the d component, reflecting the specific connectivity pattern between the rings.

The molecular formula for the parent pyrazolo[3,4-d]pyrimidine structure is C₅H₄N₄, representing a compact bicyclic framework with four nitrogen atoms strategically positioned within the fused ring system. This high nitrogen content contributes significantly to the unique electronic properties of these compounds and their ability to participate in hydrogen bonding interactions with biological targets. The systematic naming of substituted derivatives follows standard organic nomenclature rules, with substituent positions numbered according to the established ring system. For example, 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine indicates substitution at the 1-position with a 4-bromophenyl group and at the 4-position with an amine group.

The structural classification of pyrazolo[3,4-d]pyrimidines can be further refined based on substitution patterns and functional group modifications. Primary classifications include N-substituted derivatives, where various groups are attached to the nitrogen atoms of the ring system, and C-substituted derivatives, where modifications occur at carbon positions. The presence of different functional groups significantly influences the physicochemical properties and biological activities of these compounds. Research has shown that specific substitution patterns can dramatically alter the selectivity and potency of pyrazolo[3,4-d]pyrimidine derivatives, making the understanding of structure-activity relationships crucial for drug development efforts.

Chemical databases and registry systems employ standardized identification methods for pyrazolo[3,4-d]pyrimidine derivatives, including Chemical Abstracts Service registry numbers and International Chemical Identifier codes. These systematic identification methods ensure consistent communication and data management across the scientific community. The molecular weight and exact mass calculations for pyrazolo[3,4-d]pyrimidine derivatives follow standard analytical chemistry protocols, with mass spectrometry serving as a primary tool for structural confirmation and purity assessment. Modern analytical techniques, including nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, provide detailed structural information that supports accurate classification and characterization of these compounds.

Significance in Heterocyclic Chemistry

The significance of pyrazolo[3,4-d]pyrimidines in heterocyclic chemistry extends far beyond their immediate therapeutic applications, representing a paradigmatic example of how fused ring systems can be designed to achieve specific biological objectives. These compounds exemplify the principle of bioisosterism in medicinal chemistry, demonstrating how systematic structural modifications can preserve essential biological interactions while potentially improving pharmacological properties. The strategic incorporation of nitrogen atoms within the fused ring framework creates multiple sites for hydrogen bonding and electrostatic interactions, making these compounds particularly effective at engaging with protein targets that recognize purine-like structures.

From a synthetic chemistry perspective, pyrazolo[3,4-d]pyrimidines have served as important models for developing new methodologies for constructing fused heterocyclic systems. The challenge of efficiently assembling these bicyclic structures has driven innovations in cyclization reactions, multicomponent synthesis strategies, and catalytic processes. Recent advances in synthetic methodology have enabled the preparation of diverse pyrazolo[3,4-d]pyrimidine libraries through efficient one-pot procedures, facilitating rapid exploration of structure-activity relationships. These synthetic developments have broader implications for heterocyclic chemistry, as many of the methodologies developed for pyrazolo[3,4-d]pyrimidine synthesis can be adapted for preparing other fused ring systems.

The electronic properties of pyrazolo[3,4-d]pyrimidines have made them valuable subjects for computational chemistry studies aimed at understanding structure-function relationships in heterocyclic compounds. Quantum chemical calculations have revealed important insights into the electronic distribution within these molecules and their preferred conformational states. These theoretical studies have proven essential for understanding how structural modifications influence biological activity and have guided rational drug design efforts. The ability to predict and optimize the properties of pyrazolo[3,4-d]pyrimidine derivatives through computational methods has established these compounds as important test cases for developing new theoretical approaches in medicinal chemistry.

The impact of pyrazolo[3,4-d]pyrimidines on heterocyclic chemistry is also evident in their role as inspiration for designing related scaffolds with improved properties. Researchers have used the successful features of pyrazolo[3,4-d]pyrimidines as templates for creating new fused ring systems that incorporate similar pharmacophoric elements while addressing specific limitations. This approach has led to the development of expanded heterocyclic libraries and has contributed to a deeper understanding of the relationship between molecular structure and biological activity. The continued investigation of pyrazolo[3,4-d]pyrimidines serves as a foundation for advancing the field of heterocyclic chemistry and developing new therapeutic agents.

Structural Relationship to Purine Nucleobases

The structural relationship between pyrazolo[3,4-d]pyrimidines and purine nucleobases represents one of the most significant aspects of this chemical scaffold, providing the molecular basis for its biological activity and therapeutic potential. Purine nucleobases, including adenine and guanine, serve as fundamental building blocks of nucleic acids and play crucial roles in numerous biological processes, from energy metabolism to genetic information storage. The pyrazolo[3,4-d]pyrimidine scaffold achieves purine mimicry through the strategic replacement of the imidazole ring in purine with a pyrazole moiety, creating a bicyclic structure that maintains similar geometric and electronic properties while offering opportunities for selective modification.

The isosteric relationship between pyrazolo[3,4-d]pyrimidines and adenine is particularly noteworthy, as both structures share similar molecular dimensions and hydrogen bonding capabilities. Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can effectively substitute for adenine in various biological contexts, including Watson-Crick base pairing interactions. This structural similarity enables pyrazolo[3,4-d]pyrimidines to interact with adenine-binding proteins and enzymes, often with enhanced selectivity compared to the natural substrate. The ability to mimic adenine while introducing subtle structural modifications has proven invaluable for developing selective enzyme inhibitors and studying biological processes that depend on purine recognition.

Comparative structural analysis reveals that pyrazolo[3,4-d]pyrimidines retain the essential pharmacophoric features of purine nucleobases while offering distinct advantages for drug design. The nitrogen atoms within the pyrazolo[3,4-d]pyrimidine ring system are positioned to form similar hydrogen bonding patterns as those observed in purine bases, ensuring compatibility with biological recognition elements. However, the pyrazole ring modification introduces subtle changes in electronic distribution and steric properties that can be exploited to achieve enhanced selectivity and improved pharmacological characteristics. Studies have shown that these structural differences can result in compounds with superior kinase selectivity profiles compared to purine-based inhibitors.

The therapeutic implications of the purine-pyrazolo[3,4-d]pyrimidine relationship are exemplified by the success of compounds such as allopurinol, which effectively mimics hypoxanthine in its interaction with xanthine oxidase. This relationship has been further exploited in the development of kinase inhibitors, where pyrazolo[3,4-d]pyrimidine derivatives serve as adenosine triphosphate mimetics that can selectively bind to specific kinase active sites. The structural similarity to natural purine substrates facilitates cellular uptake and target engagement while the chemical modifications enable fine-tuning of selectivity and potency. Current research continues to explore new ways to leverage the purine-pyrazolo[3,4-d]pyrimidine relationship for developing innovative therapeutic agents targeting various purine-dependent biological processes.

属性

IUPAC Name

1-(4-bromophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIPBLLYLPAYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Reaction Overview

The most documented and efficient method for synthesizing 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves a cyclocondensation reaction between 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles and aryl nitriles, specifically 4-bromobenzonitrile, in the presence of a strong base such as potassium t-butoxide in boiling t-butanol solvent.

Experimental Procedure

  • Reagents and Conditions:
    • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (5 mmol)
    • 4-Bromobenzonitrile (6 mmol)
    • Potassium t-butoxide (1 mmol)
    • t-Butanol (30 mL)
    • Reflux for 4–7 hours
  • Process:
    • The 5-amino-pyrazole-carbonitrile and potassium t-butoxide are dissolved in t-butanol.
    • The aryl nitrile is added, and the mixture is heated under reflux.
    • Reaction progress is monitored by thin-layer chromatography (TLC).
    • After completion, solvent is evaporated under reduced pressure.
    • The residue is dissolved in water and neutralized with 1N HCl.
    • The crude product is collected by filtration and recrystallized from ethanol.

Yields and Characterization

  • The yield of this compound typically ranges from 72% to 87%.
  • Characterization includes:
  • Attempts to isolate reaction intermediates were unsuccessful, suggesting a direct cyclocondensation pathway.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile + 4-bromobenzonitrile + potassium t-butoxide in t-butanol Cyclocondensation under reflux
2 Work-up: solvent removal, aqueous neutralization, recrystallization Pure this compound

One-Flask Synthesis via Vilsmeier Amidination and Heterocyclization

Method Description

An alternative modern approach involves a one-flask synthesis starting from 5-aminopyrazoles reacting with N,N-substituted amides in the presence of phosphorus tribromide (PBr3) to form Vilsmeier reagents in situ, followed by heterocyclization using hexamethyldisilazane.

Experimental Highlights

  • Reagents:
    • 5-Aminopyrazole derivative (1 equiv)
    • PBr3 (approximately 3 equiv)
    • N,N-dimethylformamide (DMF) or other substituted amides as solvent and reagent
    • Hexamethyldisilazane (NH(SiMe3)2) for cyclization
  • Conditions:
    • Initial reaction at 50–60 °C for 1–2 hours to form Vilsmeier reagent and amidination intermediate.
    • Addition of hexamethyldisilazane and reflux for 3–5 hours to induce heterocyclization.
  • Yields:
    • The pyrazolo[3,4-d]pyrimidine derivatives, including 1-(4-bromophenyl) analogs, are obtained in 56–91% yields depending on conditions.

Advantages

  • This method allows a one-pot synthesis, reducing purification steps.
  • The use of commercially available DMF as solvent and reagent simplifies the process.
  • The reaction mechanism involves sequential Vilsmeier amidination and intramolecular cyclization.

Conventional Acid-Catalyzed Cyclization with HCl Gas

Procedure Summary

  • Mixing 5-aminopyrazole derivatives with aliphatic or aromatic nitriles in dioxane.
  • Passing dry HCl gas through the mixture for 6 hours.
  • Quenching the reaction by pouring into crushed ice and basifying with sodium hydroxide.
  • Isolation of the pyrazolo[3,4-d]pyrimidin-4-amine derivatives by filtration and recrystallization.

Notes

  • This method is less commonly used for the 4-bromo derivative but is applicable for related pyrazolo[3,4-d]pyrimidine compounds.
  • Yields are generally good to excellent.
  • The method requires careful handling of HCl gas and control of reaction conditions.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Cyclocondensation with potassium t-butoxide 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, 4-bromobenzonitrile, t-BuOK, t-butanol Reflux 4–7 h 72–87 Straightforward, good yields, well-characterized Requires strong base, reflux conditions
One-flask Vilsmeier amidination & heterocyclization 5-Aminopyrazole, PBr3, DMF, hexamethyldisilazane 50–60 °C then reflux 3–5 h 56–91 One-pot, fewer steps, versatile Use of PBr3, sensitive reagents
Acid-catalyzed cyclization with HCl gas 5-Aminopyrazole, nitriles, dioxane, HCl gas Room temp to reflux, 6 h Good to excellent Simple reagents Handling of HCl gas, less specific for bromo derivative

Research Findings and Notes

  • The cyclocondensation method using potassium t-butoxide in t-butanol is the most cited and reliable for synthesizing this compound with high purity and yield.
  • The one-flask method offers a modern synthetic alternative with potential for scale-up and structural diversity but requires careful control of reaction parameters.
  • Attempts to isolate intermediates in the cyclocondensation pathway have been unsuccessful, indicating a rapid and direct ring closure mechanism.
  • Characterization data such as 1H NMR, IR, and elemental analysis confirm the structure and purity of the synthesized compound.
  • The compound serves as a key intermediate in pharmaceutical synthesis, especially in anticancer drug development, underscoring the importance of efficient preparation methods.

化学反应分析

Types of Reactions: 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles.

    Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products:

  • Substitution reactions yield various substituted derivatives of the original compound.
  • Cyclization reactions result in more complex fused heterocyclic systems.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits significant anticancer properties. A study demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer. The compound acts by inhibiting specific kinases involved in cancer cell proliferation, making it a candidate for targeted cancer therapies .

Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. In vitro studies have shown that it possesses activity against various bacterial strains, suggesting its potential use in developing new antibiotics . The mechanism appears to involve disruption of bacterial cell wall synthesis.

Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound. It has been shown to mitigate neuronal damage in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's and Parkinson's disease .

Organic Synthesis Applications

Building Block in Heterocyclic Chemistry
The compound serves as a valuable building block in synthesizing various heterocyclic compounds. Its unique pyrazolo-pyrimidine structure allows for modifications that lead to diverse derivatives with enhanced biological activities .

Catalytic Reactions
this compound has been utilized as a catalyst in several organic reactions, particularly in carbon-carbon bond formations. This application is crucial for developing more efficient synthetic pathways in organic chemistry .

Material Science Applications

Development of Functional Materials
The compound is being explored for its potential use in creating functional materials such as sensors and electronic devices. Its electronic properties make it suitable for applications in organic electronics, where it can be incorporated into thin-film transistors and photovoltaic cells .

Case Studies

Study Title Application Findings
Anticancer Activity of Pyrazolo CompoundsCancer TherapySignificant inhibition of cancer cell proliferation; effective against breast and lung cancer cell lines .
Antimicrobial Activity AssessmentAntibiotic DevelopmentEffective against multiple bacterial strains; potential for new antibiotic development .
Neuroprotective Mechanisms of Pyrazolo CompoundsNeurodegenerative DiseasesReduction of neuronal damage in models of Alzheimer's disease; shows promise as a therapeutic agent .
Catalytic Properties of this compoundOrganic SynthesisDemonstrated efficiency in carbon-carbon bond formation reactions .

作用机制

The mechanism of action of 1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Derivatives

1-(3-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Molecular formula : C₁₇H₁₁BrClN₅.
  • Molecular weight : 400.66 g/mol.
  • Key differences: Substituted with 3-bromo and 4-chloro phenyl groups. Higher molecular weight and density (1.69 g/cm³) compared to the target compound.
3-(4-Chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2)
  • Key differences :
    • Bulky tert-butyl group at the 1-position instead of bromophenyl.
    • Used as a SRC-family kinase inhibitor (IC₅₀ in nM range).
    • Demonstrates substituent-dependent activity; replacing tert-butyl with bromophenyl may alter binding to kinase ATP pockets .

Alkyl and Aryl-Substituted Derivatives

1-(2-Chloro-2-(4-chlorophenyl)ethyl)-6-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Molecular formula : C₂₁H₁₇Cl₂N₅.
  • Properties: Melting point: 202–203°C. Yield: 50% (lower than typical yields for simpler derivatives).
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Key features :
    • Dimethylphenyl and methylbenzyl groups enhance hydrophobicity (XLogP3 likely >3).
    • Structural analogs like this are explored for targeted protein degradation .

Heterocyclic Hybrids

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
  • Key differences: Fusion with a thieno[3,2-d]pyrimidine moiety. Yield: 82% (higher than bromophenyl derivative synthesis).

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa Key Substituents
1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₁H₈N₅Br 290.12 N/A N/A 4-Bromophenyl
1-(3-Bromophenyl)-3-(4-chlorophenyl)-... C₁₇H₁₁BrClN₅ 400.66 N/A 3.51 3-Bromo, 4-chlorophenyl
PP2 C₁₅H₁₆ClN₅ 313.77 N/A N/A tert-Butyl, 4-chlorophenyl
1-(2-Chloro-2-(4-chlorophenyl)ethyl)-... C₂₁H₁₇Cl₂N₅ 410.30 202–203 N/A Chloroethyl, methyl, phenyl

Key Research Findings

  • Substituent Position Matters : Bromine at the 4-position (target compound) vs. 3-position () alters electronic properties and steric interactions, impacting kinase selectivity .
  • Bulkier Groups Reduce Solubility : Derivatives with tert-butyl or chloroethyl groups (e.g., PP2) exhibit lower aqueous solubility compared to bromophenyl analogs .

生物活性

1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, particularly its anticancer potential, enzyme inhibition capabilities, and applications in various fields such as material science and agricultural chemistry.

  • Molecular Formula : C11_{11}H8_{8}BrN5_5
  • Molecular Weight : 290.12 g/mol
  • CAS Number : 99867-27-3

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The compound has shown significant activity against various cancer cell lines.

Cell Line IC50 (µM) Comparison
HeLa2.59Comparable to Doxorubicin (2.35)
MDA-MB-231 (Breast)Not specifiedNotable antiproliferation activity
HepG2 (Liver)Not specifiedSignificant inhibition observed

The compound's mechanism involves inducing cell cycle arrest and apoptosis in cancer cells. For instance, it has been shown to cause cell cycle arrest at the S phase in HeLa cells and induce both early and late apoptosis compared to control cells .

Enzyme Inhibition

This compound is also being investigated for its role as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in metabolic pathways, which could lead to new therapeutic targets for diseases associated with metabolic dysregulation .

Pharmaceutical Development

The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting cancer. Its structural characteristics make it a valuable scaffold for developing new anticancer agents.

Material Science

In material science, this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is vital for developing advanced materials that require specific performance characteristics .

Agricultural Chemistry

There are potential applications for this compound in formulating agrochemicals, contributing to the development of more effective pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for improving agricultural productivity while minimizing environmental impact .

Study 1: Anticancer Activity Evaluation

A study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activities against several cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative effects across different cancer types, reinforcing the importance of this chemical structure in drug design .

Study 2: Enzyme Inhibition Mechanism

Another investigation focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit certain enzymes linked to cancer progression, suggesting that it could be developed into a therapeutic agent targeting these pathways .

常见问题

Q. What are the optimal synthetic routes for 1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can purity be ensured?

The compound is typically synthesized via cyclocondensation of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile with triethyl orthoformate in acetic anhydride, followed by ammonia treatment to yield the pyrazolo[3,4-d]pyrimidin-4-amine core . Microwave-assisted synthesis (e.g., 80°C for 20 minutes) improves reaction efficiency and reduces side products . Purity (>95%) is validated using HPLC and elemental analysis, with recrystallization from ethanol-DMF mixtures to remove unreacted precursors .

Q. How is structural characterization performed for this compound?

X-ray crystallography is the gold standard for confirming the planar pyrazolo[3,4-d]pyrimidin-4-amine core and bromophenyl substitution . Spectroscopic methods include:

  • FT-IR : NH₂ stretches (~3300–3460 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .
  • NMR : Distinct δH signals for aromatic protons (7.2–8.1 ppm, J = 8–9 Hz) and NH₂ groups (5.8–6.2 ppm) in DMSO-d₆ .
  • Mass spectrometry : Molecular ion peaks at m/z 316 (M+H⁺) .

Q. What solvents and conditions are suitable for solubility and stability studies?

The compound is sparingly soluble in water but dissolves in DMSO (up to 75 mM) or DMF (20 mg/mL) for biological assays . Stability testing under varying pH (4–9) and temperatures (4°C to 37°C) reveals degradation via hydrolysis of the pyrimidine ring under acidic conditions. Storage at -20°C in airtight, light-protected vials minimizes oxidative decomposition .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence kinase inhibition selectivity?

The bromine atom enhances hydrophobic interactions with kinase ATP-binding pockets, as shown in Src-family kinases (SFKs). Comparative studies with non-brominated analogs (e.g., PP3) demonstrate that the 4-bromophenyl group increases affinity for c-Fyn (IC₅₀ = 0.6 μM) and c-Abl (IC₅₀ = 0.6 μM) by 10-fold . Molecular docking simulations suggest steric complementarity with the "gatekeeper" residue (Thr338 in c-Src), reducing off-target effects on CDK2 (IC₅₀ = 18 μM) .

Q. How can contradictory IC₅₀ values across studies be resolved?

Discrepancies often arise from assay conditions. For example:

  • ATP concentration : Higher ATP (1 mM vs. 100 μM) reduces apparent potency due to competitive inhibition .
  • Enzyme source : Recombinant vs. cell lysate-derived kinases may exhibit altered activity due to post-translational modifications .
  • Control inhibitors : Inactive analogs (e.g., PP3) must be included to confirm target specificity . Normalizing data to ATP Km values and using standardized protocols (e.g., ADP-Glo™ assays) improves cross-study comparability .

Q. What strategies enhance blood-brain barrier (BBB) penetration for neurobiological applications?

Structural modifications like replacing the bromophenyl group with smaller substituents (e.g., 3-methylbenzyl) improve logP values (from 3.1 to 2.8) and BBB permeability in MDCK-MDR1 assays . Co-administration with P-glycoprotein inhibitors (e.g., cyclosporin A) further enhances brain bioavailability in murine models .

Q. How does this compound interact with mutant kinases in resistance studies?

In T315I Bcr-Abl mutants, the 4-bromophenyl group fails to bypass steric hindrance, leading to resistance (IC₅₀ > 10 μM). However, combining it with allosteric inhibitors (e.g., GNF-2) restores potency by stabilizing the inactive kinase conformation . Isothermal titration calorimetry (ITC) confirms cooperative binding (Kd = 120 nM) in dual-targeting strategies .

Q. What in vivo models are appropriate for pharmacokinetic profiling?

Rodent models show a plasma half-life of 2.3 hours and 40% oral bioavailability. Metabolite identification via LC-MS reveals hepatic glucuronidation of the pyrimidine ring, necessitating dose adjustments in renal impairment models . Zebrafish embryos are used for neurotoxicity screening, with LD₅₀ values >100 μM indicating low acute toxicity .

Methodological Considerations

Q. How are off-target effects minimized in cellular assays?

  • CRISPR knockouts : Validate target specificity by comparing wild-type vs. kinase-deficient cell lines .
  • Photoaffinity labeling : Use UV-crosslinkable probes (e.g., 3-azidophenyl derivatives) to map binding sites in proteomes .
  • Thermal shift assays : Monitor target engagement via ΔTm shifts (>2°C) in cellular lysates .

Q. What computational tools predict structure-activity relationships (SAR)?

  • QSAR models : Train on datasets of IC₅₀ values (n > 50) using descriptors like molar refractivity and H-bond donors .
  • MD simulations : Analyze binding stability over 100-ns trajectories (AMBER force field) to prioritize analogs with low RMSD (<2 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。